molecular formula C11H13ClN2 B14786004 2-(2-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane

2-(2-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B14786004
M. Wt: 208.69 g/mol
InChI Key: XEELTWIZQHEAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the functionalization of the bicyclic structure. The reaction conditions often include the use of palladium catalysts and specific ligands to achieve high yields and selectivity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the chlorophenyl substituent.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

2-(2-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of the chlorophenyl substituent, which imparts distinct chemical and physical properties. This makes it particularly useful for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H13ClN2/c12-10-3-1-2-4-11(10)14-7-8-5-9(14)6-13-8/h1-4,8-9,13H,5-7H2

InChI Key

XEELTWIZQHEAAZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1CN2C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.